
1-Methylidene-1H-silirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylidene-1H-silirene is a unique organosilicon compound characterized by a three-membered ring structure containing silicon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylidene-1H-silirene can be synthesized through several methods. One common approach involves the reaction of a silacyclopropane derivative with a strong base, such as sodium hydride, under an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition of the highly strained ring structure.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Methylidene-1H-silirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanones.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing a range of substituted silirenes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically conducted at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Halogenated derivatives; reactions often require the presence of a catalyst.
Major Products:
Oxidation: Silanones
Reduction: Silanes
Substitution: Substituted silirenes
Scientific Research Applications
1-Methylidene-1H-silirene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-Methylidene-1H-silirene involves its highly strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of reactive intermediates. These interactions are often facilitated by the presence of silicon, which can stabilize certain transition states and intermediates.
Comparison with Similar Compounds
Silacyclopropane: Another three-membered ring compound containing silicon, but without the methylidene group.
Silacyclobutane: A four-membered ring compound with silicon, exhibiting less ring strain compared to 1-Methylidene-1H-silirene.
Cyclopropane: A three-membered ring compound containing only carbon atoms, used as a comparison to highlight the unique properties imparted by the presence of silicon in this compound.
Uniqueness: this compound is unique due to its combination of a highly strained ring structure and the presence of silicon. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various chemical applications.
Properties
CAS No. |
109585-01-5 |
|---|---|
Molecular Formula |
C3H4Si |
Molecular Weight |
68.15 g/mol |
IUPAC Name |
1-methylidenesilirene |
InChI |
InChI=1S/C3H4Si/c1-4-2-3-4/h2-3H,1H2 |
InChI Key |
LDVDCDYLXHCCKD-UHFFFAOYSA-N |
Canonical SMILES |
C=[Si]1C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


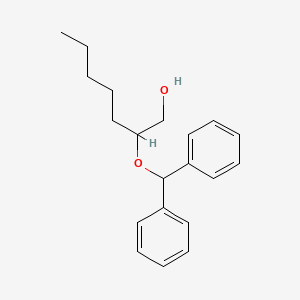
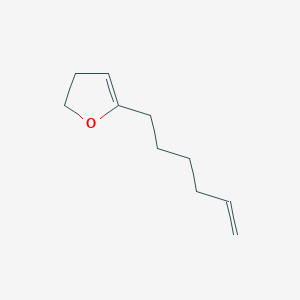
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
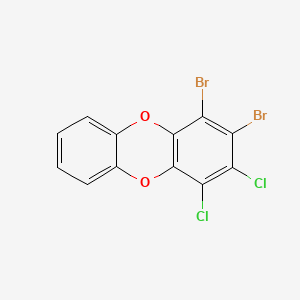
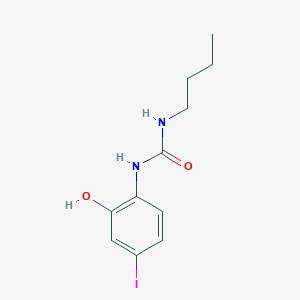

![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
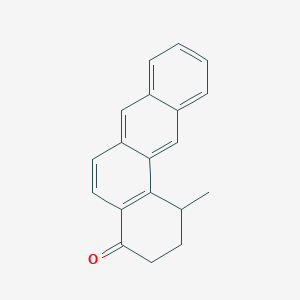
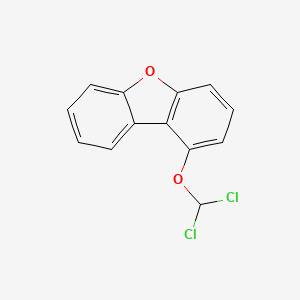
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
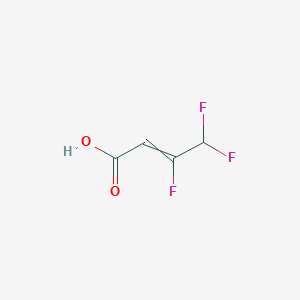
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
